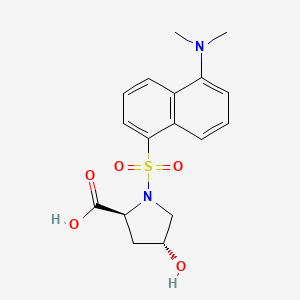

n-Dansyl-trans-4-hydroxy-l-proline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

n-Dansyl-trans-4-hydroxy-l-proline: is a derivative of trans-4-hydroxy-l-proline, which is an isomer of hydroxyproline. This compound is used as a chiral building block in the production of various pharmaceuticals, including neuroexcitatory kainoids and antifungal echinocandins . The dansyl group, a fluorescent moiety, is often used in biochemical applications for labeling and detection purposes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of n-Dansyl-trans-4-hydroxy-l-proline typically involves the following steps:

Protection of the Hydroxyl Group: The hydroxyl group of trans-4-hydroxy-l-proline is protected using a suitable protecting group to prevent unwanted reactions.

Dansylation: The protected trans-4-hydroxy-l-proline is then reacted with dansyl chloride in the presence of a base such as triethylamine. This step attaches the dansyl group to the nitrogen atom of the proline ring.

Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods: Industrial production of trans-4-hydroxy-l-proline can be achieved through microbial fermentation using engineered strains of Escherichia coli. These strains are optimized to enhance the production of trans-4-hydroxy-l-proline by manipulating metabolic pathways and fermentation conditions .

化学反应分析

Esterification and Protection Reactions

The hydroxyl group on the proline ring and the carboxylic acid moiety participate in protection and derivatization reactions:

-

Benzyl ester formation : Treatment with benzyl bromide under basic conditions protects the carboxylic acid group, yielding N-Dansyl-trans-4-hydroxy-L-proline benzyl ester.

-

Methyl xanthate formation : Reaction with carbon disulfide (CS₂) and iodomethane in tetrahydrofuran (THF) using sodium hydride (NaH) produces a methyl xanthate intermediate .

Example Reaction Conditions :

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Carboxylic acid protection | Benzyl bromide, NaHCO₃, DMF | N-Dansyl-trans-4-hydroxy-L-proline benzyl ester |

| Xanthate formation | CS₂, CH₃I, NaH, THF | Methyl xanthate intermediate |

Epoxidation and Ring-Opening Reactions

The double bond formed during elimination reactions undergoes epoxidation:

-

Epoxidation : Reaction of dehydroproline derivatives with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) yields trans-3,4-epoxyproline .

-

Nucleophilic ring-opening : The epoxide reacts with nucleophiles (e.g., alcohols, amines) to form substituted prolinols. For example, treatment with isopropanol produces trans-3-hydroxy-cis-4-isopropoxy-L-proline .

Key Data :

-

Epoxidation efficiency: >90% yield under reflux conditions .

-

Stereoselectivity: Exclusive formation of trans-epoxide due to reaction geometry .

Oxidation Reactions

The hydroxyl group on the proline ring is susceptible to oxidation:

-

Ketone formation : Using chromium trioxide (CrO₃) or hydrogen peroxide (H₂O₂) oxidizes the hydroxyl group to a ketone, yielding N-Dansyl-trans-4-keto-L-proline.

-

Side-chain modifications : Oxidizing agents like NaIO₄ cleave vicinal diols if present.

Reaction Pathway :

trans-4-OHCrO3trans-4-keto[4]

Conjugation and Fluorescence-Based Reactions

The dansyl group enables fluorescent labeling applications:

-

Amide bond formation : The carboxylic acid reacts with amines via carbodiimide coupling (e.g., EDC/HOBt) to form fluorescent peptide conjugates.

-

pH-dependent fluorescence : Fluorescence intensity peaks at alkaline pH (e.g., pH 10), enabling real-time monitoring of enzymatic reactions .

Fluorescence Properties :

| Parameter | Value |

|---|---|

| Excitation wavelength | 340 nm |

| Emission wavelength | 525 nm |

| Quantum yield | 0.42 (in aqueous buffer) |

Enzymatic Modifications

N-Dansyl-trans-4-hydroxy-L-proline serves as a substrate for hydroxylases and collagen-modifying enzymes:

-

Prolyl hydroxylase activity : Acts as a competitive inhibitor for enzymes involved in collagen biosynthesis (Ki = 12 µM) .

-

Biotransformation : Engineered E. coli strains hydroxylate L-proline to produce trans-4-hydroxy-L-proline derivatives at scale (43.2 g/L yield) .

Comparative Reactivity of Structural Analogs

The dansyl group enhances reactivity compared to non-fluorescent analogs:

| Compound | Reactivity with EDC/HOBt | Fluorescence Intensity |

|---|---|---|

| N-Dansyl-trans-4-OH-Pro | High | 525 nm (strong) |

| trans-4-Hydroxy-L-proline | Moderate | Non-fluorescent |

| Dansyl chloride | High | 525 nm (strong) |

科学研究应用

Peptide Synthesis

n-Dansyl-trans-4-hydroxy-l-proline is utilized in peptide synthesis as a building block. Its dansyl group allows for easy tracking and purification of peptides during synthesis. Studies have demonstrated its effectiveness in generating peptides with specific structural properties, which are critical for understanding protein interactions and functions .

Enzymatic Studies

The compound has been employed in enzymatic assays to study the mechanisms of enzymes involved in proline metabolism. For instance, research indicates that trans-4-hydroxy-l-proline plays a significant role in the Stickland reaction, a fermentation process utilized by certain gut bacteria . The presence of this compound enables researchers to monitor enzymatic activity through fluorescence changes.

Flavor Biochemistry

In food science, this compound has been used to investigate flavor compounds in tea processing. By utilizing ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), researchers have gained insights into the biochemical pathways that contribute to flavor development . This application highlights the compound's relevance beyond traditional biochemical research.

Case Studies

Mechanistic Insights

Research has delved into the mechanistic roles of this compound in various biochemical pathways:

- Proline Metabolism : The compound is integral in studying proline hydroxylation processes, where enzymes like proline 4-hydroxylase convert proline into hydroxyproline, impacting collagen synthesis and stability .

- Microbial Interactions : Studies on Clostridioides difficile have shown that trans-4-hydroxy-l-proline influences microbial fitness and competition within the gut microbiota, underlining its ecological significance .

作用机制

Molecular Targets and Pathways: n-Dansyl-trans-4-hydroxy-l-proline exerts its effects primarily through its interaction with enzymes and receptors in biological systems. The dansyl group allows for the detection and tracking of the compound in biochemical assays. The hydroxyl group in the proline ring can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

相似化合物的比较

trans-4-Hydroxy-l-proline: A major constituent of collagen, used in the synthesis of various pharmaceuticals.

trans-3-Hydroxy-l-proline: Another isomer of hydroxyproline with similar applications.

Uniqueness: n-Dansyl-trans-4-hydroxy-l-proline is unique due to the presence of the dansyl group, which imparts fluorescent properties. This makes it particularly useful in biochemical applications for labeling and detection, setting it apart from other hydroxyproline derivatives .

属性

CAS 编号 |

35026-16-5 |

|---|---|

分子式 |

C17H20N2O5S |

分子量 |

364.4 g/mol |

IUPAC 名称 |

(2S,4R)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H20N2O5S/c1-18(2)14-7-3-6-13-12(14)5-4-8-16(13)25(23,24)19-10-11(20)9-15(19)17(21)22/h3-8,11,15,20H,9-10H2,1-2H3,(H,21,22)/t11-,15+/m1/s1 |

InChI 键 |

KPMHEEJRFWEAKY-ABAIWWIYSA-N |

手性 SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3C[C@@H](C[C@H]3C(=O)O)O |

规范 SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CC(CC3C(=O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。